2-Naphthaldehyde

Vue d'ensemble

Description

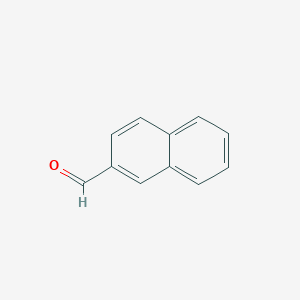

2-Naphthaldehyde (CAS: 66-99-9, molecular formula: C₁₁H₈O) is a naphthalene derivative featuring a formyl group at the 2-position of the fused aromatic ring system . This compound is widely utilized in organic synthesis, serving as a precursor for chalcone hybrids with antimicrobial properties , fluorophores in fluorescent probes , and intermediates in catalytic systems . Its bulkier aromatic structure compared to simpler aldehydes like benzaldehyde influences its reactivity, selectivity, and interactions in chemical and biological systems.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Naphthaldehyde can be synthesized through several methods. One common method involves the oxidation of 2-methylnaphthalene using chromyl chloride (CrO2Cl2) in carbon tetrachloride (CCl4) as a solvent. Another method includes the Vilsmeier-Haack reaction, where 2-naphthol is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to yield this compound .

Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic oxidation of 2-methylnaphthalene. This process involves the use of a catalyst such as vanadium pentoxide (V2O5) at elevated temperatures and pressures. The reaction is typically carried out in a continuous flow reactor to ensure high yield and purity .

Analyse Des Réactions Chimiques

Proline-Catalyzed Aldol Reaction

2-Naphthaldehyde undergoes asymmetric aldol reactions with ketones (e.g., cyclohexanone) using L-proline as a chiral catalyst. This reaction forms β-hydroxy ketones with high enantiomeric excess (ee), critical for synthesizing chiral intermediates .

Asymmetric Three-Component Mannich Reaction

In the presence of amines and ketones, this compound participates in Mannich reactions to generate β-amino carbonyl compounds. For example, with L-proline catalysis, it forms bicyclic oxazolidinones with stereoselectivity .

Benzoin Condensation

This compound undergoes asymmetric benzoin condensation using thiazolium-derived catalysts. This reaction produces α-hydroxy ketones (acyloins), which are precursors to pharmaceuticals and natural products .

Hantzsch 1,4-Dihydropyridines

Reacting this compound with ethyl acetoacetate and ammonium acetate yields 1,4-dihydropyridines, a class of calcium channel blockers. This one-pot, multicomponent reaction is efficient under solvent-free conditions .

Pyrazolo[1,2-b]phthalazinediones

This compound reacts with hydrazine derivatives and diketones to form pyrazolo-phthalazinediones. These heterocycles exhibit fluorescence and potential bioactivity .

Amide Formation

This compound reacts with hydroxylamine hydrochloride (NH₂OH·HCl) under catalytic conditions to form 2-naphthamide derivatives. Key catalysts and yields are summarized below:

| Catalyst | Conditions | Yield | Source |

|---|---|---|---|

| Cs₂CO₃ | DMSO-H₂O, 125°C, 48h | 99% | |

| [Ru-NHC] complex | Toluene, 110°C, 8h | 85% | |

| La(OTf)₃ | Water, 100°C, 1.5h | 94% |

Reduction with NaBH₄

This compound is reduced to 2-naphthalenemethanol using NaBH₄ in methanol at room temperature, achieving near-quantitative yields .

Oxidation to Carboxylic Acid

Under strong oxidizing agents (e.g., KMnO₄), this compound converts to 2-naphthoic acid, though this reaction is less common due to competing side reactions .

Schiff Base Formation

This compound condenses with primary amines (e.g., aniline) to form Schiff bases. These compounds are intermediates in synthesizing coordination complexes and bioactive molecules .

Flash Vacuum Pyrolysis

At high temperatures (500–700°C), this compound undergoes flash vacuum pyrolysis to yield fullerene (C₆₀) precursors, demonstrating its utility in nanomaterials synthesis .

Tautomerization in Reaction Pathways

Studies show that this compound forms tautomers (e.g., 12 and 8 ) during reactions with amines, influencing product distribution. For example, tautomer 12 facilitates nucleophilic attacks due to its low-energy LUMO .

Role of Electrophilicity

The aldehyde group’s electrophilicity is enhanced by electron-withdrawing substituents on the naphthalene ring, accelerating reactions like Mannich and aldol additions .

Applications De Recherche Scientifique

Organic Synthesis

2-Naphthaldehyde serves as a crucial intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in several chemical reactions, including:

- Condensation Reactions : It is often used in the synthesis of naphthalene derivatives through condensation reactions with amines or other nucleophiles.

- Formation of Hydrazones : The compound can react with hydrazines to form hydrazones, which are useful in biological evaluations and drug development .

- Synthesis of Fluorescent Probes : this compound is utilized as a building block for developing fluorescent chemosensors due to its ability to form stable complexes with metal ions .

Sensor Development

The compound has been employed in the creation of sensors due to its fluorescent properties. Notably:

- Fluorescent Chemosensors : this compound derivatives are synthesized to detect heavy metals and other pollutants through fluorescence quenching mechanisms. These sensors demonstrate high sensitivity and selectivity, making them valuable for environmental monitoring .

- Gas Sensors : Research indicates that this compound can be used in gas sensing applications, particularly for detecting volatile organic compounds (VOCs) like acetaldehyde .

Environmental Applications

In environmental chemistry, this compound has been studied for its potential to adsorb pollutants:

- Adsorbents for Dyes : Modified forms of 2-hydroxy-1-naphthaldehyde have been developed into nanocomposites that effectively remove dyes from wastewater. For instance, the Fe3O4@CS@Am@Nph nanocomposite exhibited significant adsorption capacity for Everzol Black dye, demonstrating the compound's utility in water treatment applications .

- Emission Studies : The compound is also part of studies assessing aldehyde emissions from various sources, contributing to understanding air quality and pollution control measures .

Biological Applications

Research has highlighted potential biological applications of this compound:

- Antimicrobial Activity : Some derivatives of this compound have shown promising antimicrobial properties, suggesting their use in pharmaceutical formulations .

- Inhibition Studies : Studies have indicated that certain naphthaldehyde derivatives can inhibit specific biological interactions, which could lead to new therapeutic agents for agricultural or medicinal purposes .

Case Study 1: Sensor Development

A study demonstrated the effectiveness of a chemosensor based on this compound for detecting lead ions in aqueous solutions. The sensor exhibited a detection limit as low as 0.1 μM with a rapid response time, showcasing its potential for environmental monitoring applications.

Case Study 2: Wastewater Treatment

Research involving the Fe3O4@CS@Am@Nph nanocomposite showed that it could remove over 90% of Everzol Black dye from wastewater within 30 minutes. This highlights the effectiveness of modified naphthaldehydes in addressing industrial pollution.

A series of hydrazone derivatives synthesized from this compound were evaluated for their inhibitory effects on human monoamine oxidase B (MAO-B). Some compounds demonstrated significant inhibition, suggesting potential therapeutic uses in treating neurodegenerative diseases.

Mécanisme D'action

The mechanism of action of 2-naphthaldehyde involves its ability to act as an electrophile in various chemical reactions. The formyl group attached to the naphthalene ring makes it highly reactive towards nucleophiles. In biological systems, it can interact with enzymes and proteins, leading to the formation of covalent bonds and subsequent biological effects. The molecular targets and pathways involved in its action are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Aldehydes

Reactivity in Aldol and Mukaiyama-Aldol Reactions

In aldol reactions catalyzed by prolinamide derivatives, 2-naphthaldehyde exhibits lower diastereoselectivity (dr) and enantioselectivity (ee) compared to benzaldehydes with electron-withdrawing groups (e.g., nitro-substituted benzaldehydes). For example, benzaldehydes with strong electron-withdrawing substituents achieve >90% yield and high selectivity, whereas this compound yields products with poor dr and ee due to steric hindrance from the naphthyl group . Similarly, in Mukaiyama-Aldol reactions with silyl enol ethers, this compound produces fluorinated ketones but with slightly reduced diastereoselectivity compared to pivalaldehyde or methyl benzaldehyde-4-carboxylate .

Table 1: Selectivity and Reactivity in Aldol-Type Reactions

Coupling Efficiency in Polymer Functionalization

In post-polymerization modifications of poly(acryloyl hydrazide), this compound demonstrates ~20% lower coupling efficiency compared to smaller aliphatic aldehydes like acetaldehyde. This inefficiency arises from steric hindrance imparted by the naphthyl group, which limits access to reactive sites. Increasing the aldehyde-to-polymer ratio improves coupling by ~10%, but bulkier substrates remain challenging .

Catalytic Interactions and π-π Stacking

In asymmetric allylation reactions catalyzed by biisoquinoline N,N′-dioxides, this compound participates in π-π stacking interactions with the Lewis base catalyst, stabilizing transition states and enhancing enantioselectivity. This behavior is distinct from aliphatic aldehydes, which lack aromatic stacking capabilities .

Table 3: Physical Properties

| Property | This compound | Benzaldehyde | Pivalaldehyde |

|---|---|---|---|

| Molecular Weight | 156.18 g/mol | 106.12 g/mol | 86.13 g/mol |

| Solubility (Polar Solvents) | Low | Moderate | High |

| Boiling Point | 285–287°C | 179°C | 103°C |

Activité Biologique

2-Naphthaldehyde, a naphthalene derivative with an aldehyde functional group, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, including antimicrobial properties, potential cytotoxicity, and reactivity in chemical reactions.

This compound (C₁₁H₈O) is characterized by its aromatic structure, which contributes to its chemical reactivity. Its molecular structure allows it to participate in various reactions, including condensation and cycloaddition processes. The compound has a pKa value of approximately -6.68, indicating its strong acidity in solution .

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound and its derivatives. Research indicates that it exhibits significant antibacterial and antifungal activities against various pathogens.

Table 1: Antimicrobial Activity of this compound Derivatives

The studies suggest that the introduction of metal ions into the structure can enhance the antimicrobial efficacy of naphthaldehyde derivatives. For instance, metal complexes formed with zinc and copper showed improved activity against tested microorganisms compared to their corresponding ligands .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various models, including the brine shrimp (Artemia salina) bioassay. In these studies, this compound and its derivatives demonstrated varying degrees of cytotoxic effects. For example, certain metal complexes exhibited significant cytotoxicity, indicating potential for further development as therapeutic agents .

Case Study: Cytotoxic Effects on Artemia Salina

A study evaluated the cytotoxic properties of several naphthaldehyde derivatives against Artemia salina larvae. The results indicated that:

- 2-Hydroxy-1-naphthaldehyde showed moderate cytotoxicity.

- Metal complexes derived from this compound exhibited enhanced toxicity, suggesting that coordination with metal ions may increase biological activity .

Reactivity and Mechanistic Insights

The reactivity of this compound has been explored in various chemical reactions, including cycloaddition processes. Notably, studies have shown that the presence of Lewis acids can alter the selectivity and yield of reaction products involving this compound.

Table 2: Reactivity of this compound in Chemical Reactions

| Reaction Type | Catalyst | Observations |

|---|---|---|

| Photo-induced cycloaddition | AlBr₃ | Significant product yield (56%) at low temperatures |

| Lewis acid catalyzed reactions | Mg(ClO₄)₂ | Reversal of reaction selectivity observed |

These findings highlight the versatility of this compound in synthetic chemistry, with implications for developing new compounds with desired biological activities.

Propriétés

IUPAC Name |

naphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJKVFARRVXDXAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6075352 | |

| Record name | 2-Naphthalenecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white to light yellow powder and chunks; [Acros Organics MSDS] | |

| Record name | 2-Naphthaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19656 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

66-99-9 | |

| Record name | 2-Naphthalenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8557 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-naphthaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.582 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NAPHTHALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZX30H50DE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.